molecular formula C18H13N3O5 B4064134 N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide

N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B4064134
M. Wt: 351.3 g/mol
InChI Key: YJYZBLHGLIXFFY-UHFFFAOYSA-N
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Description

N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, which is a five-membered ring containing one oxygen atom, and a nitrophenyl group, which is a benzene ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and the introduction of the nitrophenyl group. One common method involves the condensation of 2-furoic acid with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The nitrophenyl group can interact with enzymes involved in cell wall formation, leading to bacterial cell death. In cancer research, the compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide is unique due to its specific combination of a furan ring and a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-17(19-12-5-3-6-13(11-12)21(24)25)14-7-1-2-8-15(14)20-18(23)16-9-4-10-26-16/h1-11H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYZBLHGLIXFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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